molecular formula C13H12O6 B1452141 ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate CAS No. 91903-73-0

ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate

Cat. No. B1452141
CAS RN: 91903-73-0
M. Wt: 264.23 g/mol
InChI Key: ONXVDIQDSYRPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate is a chemical compound with the CAS Number: 91903-73-0. It has a molecular weight of 264.23 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12O6/c1-2-18-11(16)3-7-4-12(17)19-10-6-8(14)5-9(15)13(7)10/h4-6,14-15H,2-3H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 264.23 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Ethyl Acetate Production Techniques

Ethyl acetate is extensively used as a solvent in paints, coatings, resins, inks, and is a main ingredient in various consumer product fragrances and flavors, including its application in decaffeination processes. The review by Patil and Gnanasundaram (2020) discusses the process intensification techniques for ethyl acetate production, emphasizing the advantages of these techniques over traditional processes. These include reactive distillation, pervaporation-assisted reactive distillation, and microwave reactive distillation among others, highlighting their impact on purity, production rate, energy consumption, and cost-effectiveness Patil & Gnanasundaram, 2020.

Renewable Energy Sources

Another study explores the possibility of using ethanol-ethyl acetate systems in Liquid Organic Hydrogen Carrier (LOHC) cycles, proposing an innovative approach to produce ethyl acetate and pure hydrogen from bioethanol. This process showcases ethyl acetate not only as a solvent but as a key component in renewable energy systems. The research points out the advantages of using bioethanol and ethyl acetate for hydrogen storage and transport, highlighting the process's green and energy-efficient characteristics Santacesaria et al., 2023.

Environmental Impact and Safety

The environmental fate and safety of ethyl acetate and its related compounds have also been a subject of research. A review by Staples (2001) on the environmental fate and aquatic effects of C4 and C8 oxo-process chemicals, including butyl acetate and ethyl acetate, provides insights into their biodegradability, toxicity, and environmental impact. The review concludes that these compounds are rapidly biodegraded and pose low concern to aquatic life, indicating their relative environmental safety Staples, 2001.

Ethyl Acetate in Food and Beverage Industries

Weber and Sharypov (2009) review the presence and implications of ethyl carbamate, a compound that can be related to ethyl acetate through its use and occurrence in fermented foods and beverages. This review discusses the sources, formation mechanisms, detection methods, and strategies to minimize ethyl carbamate levels, emphasizing the importance of monitoring and controlling toxic chemical levels in consumer products for health safety Weber & Sharypov, 2009.

Safety And Hazards

The compound is labeled as an irritant . More specific safety information and hazards are not provided in the available resources.

properties

IUPAC Name

ethyl 2-(5,7-dihydroxy-2-oxochromen-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O6/c1-2-18-11(16)3-7-4-12(17)19-10-6-8(14)5-9(15)13(7)10/h4-6,14-15H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXVDIQDSYRPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=O)OC2=CC(=CC(=C12)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701221432
Record name Ethyl 5,7-dihydroxy-2-oxo-2H-1-benzopyran-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701221432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate

CAS RN

91903-73-0
Record name Ethyl 5,7-dihydroxy-2-oxo-2H-1-benzopyran-4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91903-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5,7-dihydroxy-2-oxo-2H-1-benzopyran-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701221432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
Reactant of Route 3
Reactant of Route 3
ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
Reactant of Route 4
ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
Reactant of Route 5
ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
Reactant of Route 6
ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.